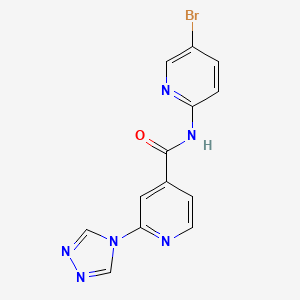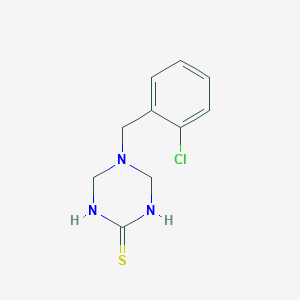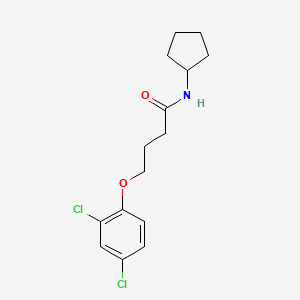![molecular formula C14H20FNO B4537188 1-[3-(4-fluorophenoxy)propyl]piperidine](/img/structure/B4537188.png)
1-[3-(4-fluorophenoxy)propyl]piperidine
Description
Synthesis Analysis
The synthesis of 1-[3-(4-fluorophenoxy)propyl]piperidine involves complex chemical processes aimed at introducing specific functional groups to achieve desired properties, such as calcium-channel-blocking activity and antihypertensive activity. These properties are often enhanced by the incorporation of fluoro substituents, as demonstrated by Shanklin et al. (1991), who explored the synthesis of structurally related compounds and their biological activities (Shanklin, J. R., Johnson, C., Proakis, A., & Barrett, R., 1991).
Molecular Structure Analysis
The molecular structure of derivatives of 1-[3-(4-fluorophenoxy)propyl]piperidine has been studied through methods like X-ray diffraction and DFT calculations. For instance, Yang et al. (2009) synthesized and analyzed the structure of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, providing insight into the stereochemistry and molecular conformation of these compounds (Yang, D., Xue, S., Wang, H., Zhu, J., Jin, J., & Chen, J., 2009).
Chemical Reactions and Properties
1-[3-(4-fluorophenoxy)propyl]piperidine and its analogs undergo various chemical reactions that modify their structure and enhance their biological activity. For example, the addition of fluoroalkyl, hydroxyalkyl, and iodopropenyl substituents has been explored to improve sigma-1 receptor affinity and selectivity, as well as pharmacokinetic profiles (van Niel, M. B., Collins, I., Beer, M., Broughton, H., Cheng, S., Goodacre, S., Heald, A., Locker, K., Macleod, A., Morrison, D., Moyes, C., O'connor, D., Pike, A., Rowley, M., Russell, M. G., Sohal, B., Stanton, J., Thomas, S., Verrier, H., Watt, A., & Castro, J. L., 1999).
Physical Properties Analysis
The physical properties of 1-[3-(4-fluorophenoxy)propyl]piperidine derivatives are crucial for their biological effectiveness and include aspects such as solubility, stability, and crystallinity. The synthesis and characterization of compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, including crystal structure determination, contribute to understanding these properties (Sanjeevarayappa, C., Iyengar, P., Kumar, K. E. M., & Suchetan, P. A., 2015).
Chemical Properties Analysis
The chemical properties of 1-[3-(4-fluorophenoxy)propyl]piperidine derivatives are defined by their reactivity and interaction with biological targets. Research has shown that modifications to the piperidine and phenoxymethyl groups can significantly affect their affinity and selectivity for specific receptors, thereby influencing their potential therapeutic applications (Waterhouse, R., Mardon, K., Giles, K. M., Collier, T. L., & O'Brien, J., 1997).
properties
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYJWARWZPFUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluoro-phenoxy)-propyl]-piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(2-nitrovinyl)phenoxy]acetyl}morpholine](/img/structure/B4537110.png)

![N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B4537113.png)
![2-[(2,6-dichlorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4537118.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4537148.png)
![2-cyano-N-(4-isopropylphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4537149.png)
![2-benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4537160.png)
![6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4537164.png)


![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-methoxyphenyl)acrylamide](/img/structure/B4537197.png)
![5-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4537203.png)

![1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4537216.png)